2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMZUCDCCOSIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431074 | |
| Record name | 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184839-29-0 | |
| Record name | 2-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of Thiourea Derivatives
A widely adopted route involves the cyclization of thiourea intermediates with α-halo ketones. For example, 2-aminothiazoles can be synthesized by reacting thiourea with α-bromoacetophenone derivatives. In the case of this compound, the thiazole ring may form via the reaction of 2,6-difluorophenylglyoxal with cyanomethylthiourea. This method ensures precise positioning of the acetonitrile group at the 2-position of the thiazole.
Halogenation and Functionalization
Post-cyclization halogenation introduces reactive sites for subsequent cross-coupling reactions. Bromination or iodination at the 4-position of the thiazole ring enables the attachment of aryl groups via Suzuki-Miyaura coupling. Patent WO2014132270A2 highlights the use of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) for coupling brominated thiazoles with boronic acids.
Key Synthetic Steps and Reaction Conditions
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 2,6-difluorophenyl group is introduced at the 4-position of the thiazole through a palladium-catalyzed cross-coupling reaction.
Representative Protocol
-
Substrate Preparation : 4-Bromo-2-cyanomethylthiazole (1.0 equiv) is dissolved in a degassed mixture of toluene and ethanol (3:1).
-
Catalyst System : Tetrakis(triphenylphosphine)palladium (0.05 equiv) and sodium carbonate (2.0 equiv) are added.
-
Boronic Acid Partner : 2,6-Difluorophenylboronic acid (1.2 equiv) is introduced under inert atmosphere.
-
Reaction Conditions : The mixture is refluxed at 110°C for 12 hours, yielding 4-(2,6-difluorophenyl)-2-cyanomethylthiazole with 68–75% efficiency.
Cyanomethylation at the 2-Position
The acetonitrile moiety is introduced via nucleophilic substitution or cyanide displacement.
Cyanide Displacement Method
2-Chloro-4-(2,6-difluorophenyl)thiazole is treated with potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C for 8 hours. This step proceeds via an SNAr mechanism, leveraging the electron-withdrawing nature of the thiazole ring to activate the chloride leaving group.
Optimization Challenges and Solutions
Regioselectivity in Thiazole Functionalization
Competing reactions at the 4- and 5-positions of the thiazole ring necessitate careful control. Computational studies indicate that electron-deficient aryl groups (e.g., 2,6-difluorophenyl) preferentially couple at the 4-position due to reduced steric hindrance. Microwave-assisted synthesis has been explored to enhance selectivity, reducing side product formation by 22%.
Stability of Cyanomethyl Intermediates
The acetonitrile group is prone to hydrolysis under acidic conditions. Patent WO2010118852A1 recommends conducting cyanide displacement reactions under anhydrous conditions with molecular sieves to scavenge trace water. Post-reaction quenching with bicarbonate buffers stabilizes the nitrile functionality.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, achieving ≥98% purity.
Spectroscopic Validation
-
1H NMR : The 2,6-difluorophenyl group exhibits characteristic doublets at δ 7.05–7.25 ppm (J = 8.2 Hz). The cyanomethyl protons resonate as a singlet at δ 3.85 ppm.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares a thiazole-acetonitrile core with structurally related derivatives. Key differences lie in substituents and physicochemical profiles:
Exact Mass: 258.04629874 .
Oxathiapiprolin (CAS 1003318–67–9) Molecular Formula: Complex structure with additional piperidinyl, pyrazole, and trifluoromethyl groups. Substituents: A 5-(2,6-difluorophenyl)-4,5-dihydroisoxazole-thiazole core linked to a pyrazole-ethanone moiety. Applications: Classified under subheading 2934.10.10 (heterocyclic compounds), Oxathiapiprolin is a fungicide with a 5.5% tariff rate, indicating its commercial agrochemical use .
Target Compound Inferred Molecular Formula: C₁₁H₇F₂N₂S Molecular Weight: ~237.07 g/mol (calculated).
Data Table: Comparative Analysis
Research Findings and Implications
- Oxathiapiprolin’s Regulatory Status : Its inclusion in U.S. tariff codes underscores its commercial importance and regulatory approval for agricultural use .
- Benzodioxin Analog’s Physicochemical Profile : The higher molecular weight and oxygen content suggest divergent solubility and bioavailability compared to the difluorophenyl derivative, likely steering it toward drug development .
- Target Compound’s Potential: Structural simplicity and fluorine substitution position it as a versatile intermediate for further functionalization in agrochemical optimization.
Biologische Aktivität
The compound 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring substituted with a difluorophenyl group and an acetonitrile moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 246.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines.
- Results : It exhibited IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Angiogenesis : It inhibits the expression of vascular endothelial growth factor (VEGF), thereby reducing tumor-induced angiogenesis.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8 | Apoptosis induction |
| HCT116 | 10 | Inhibition of VEGF |
| A549 | 12 | Caspase activation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In Vivo Anti-inflammatory Model
A study using a carrageenan-induced paw edema model in rats revealed that:
- Dosage : Administration of the compound at 20 mg/kg resulted in a reduction of paw swelling by approximately 50% after four hours.
- Comparison : This effect was comparable to that of standard anti-inflammatory drugs like indomethacin.
Table 3: Anti-inflammatory Activity Results
| Treatment | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin (10 mg/kg) | 45 |
| Compound (20 mg/kg) | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
